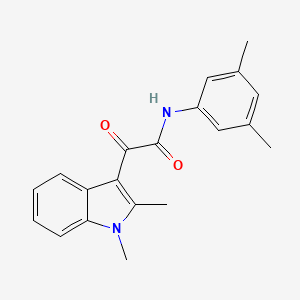
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The 1,2-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amide Formation: The final step involves the formation of the amide bond between the indole derivative and 3,5-dimethylphenyl acetic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
化学反応の分析
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Halogenated or nitrated indole derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Acting as an agonist or antagonist at specific receptors.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA function.
類似化合物との比較
Similar Compounds
2-(1H-indol-3-yl)-N-phenylacetamide: Lacks the dimethyl substitutions.
2-(1,2-dimethyl-1H-indol-3-yl)-N-phenylacetamide: Lacks the dimethyl substitutions on the phenyl ring.
2-(1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide: Lacks the dimethyl substitutions on the indole ring.
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is unique due to the presence of dimethyl groups on both the indole and phenyl rings, which can influence its chemical reactivity and biological activity.
生物活性
2-(1,2-dimethyl-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of substituted acetamides which have been investigated for their pharmacological properties, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an indole ring system, which is known for its diverse biological activities, and a dimethylphenyl substituent that may enhance its interaction with biological targets.
Inhibition of Butyrylcholinesterase (BChE)
Recent studies have highlighted the potential of acetamide derivatives, including this compound, as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the pathophysiology of Alzheimer’s disease.
Key Findings:
- Compounds similar to this compound have shown promising BChE inhibition with IC50 values ranging from 3.94 µM to 19.60 µM .
- The mechanism of action involves binding to the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE, which was confirmed through molecular docking studies .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the indole and phenyl rings can significantly affect the inhibitory potency against BChE. For instance:
- The introduction of various substituents on the phenyl ring enhances binding affinity and selectivity towards BChE.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 8c | 3.94 | Most potent inhibitor |
| 8d | 19.60 | Moderate activity |
Study on Indole Derivatives
A study focused on a series of indole derivatives synthesized from acetamide precursors demonstrated that compounds with specific substitutions exhibited enhanced neuroprotective effects and improved cognitive function in animal models .
Experimental Design:
- In vitro assays were conducted to evaluate the inhibition of BChE.
- In vivo studies assessed cognitive improvement in rodents treated with these compounds.
特性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-9-13(2)11-15(10-12)21-20(24)19(23)18-14(3)22(4)17-8-6-5-7-16(17)18/h5-11H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKUILLTBJMCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













